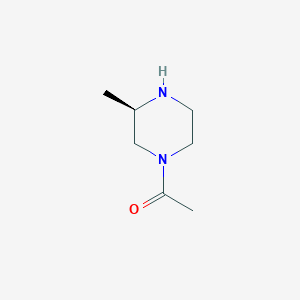
Propyl 2H-azirine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2H-azirine-3-carboxylate is a heterocyclic compound that belongs to the class of azirines Azirines are three-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neber Rearrangement: One of the classical methods for synthesizing 2H-azirines, including propyl 2H-azirine-3-carboxylate, is the Neber rearrangement.
Decomposition of Vinyl Azides: Another method involves the thermolysis or photolysis of vinyl azides, which results in the formation of 2H-azirines.
Ring Contraction of Isoxazoles: This method involves the ring contraction of isoxazole derivatives to form 2H-azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form 2H-azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and cyclization to form 2H-azirines.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Diels-Alder Reactions: Propyl 2H-azirine-3-carboxylate can undergo Diels-Alder reactions with furans to form aziridine derivatives.
Nucleophilic Additions: The compound can react with nucleophiles such as thiols and alcohols, leading to the formation of aziridine products.
Radical Additions: Alkyl radicals can add to this compound, resulting in the formation of enantio-enriched aziridines.
Common Reagents and Conditions
Diels-Alder Reactions: Typically involve furans and can be carried out under mild conditions.
Nucleophilic Additions: Thiols and alcohols are common nucleophiles used in these reactions.
Radical Additions: Trialkylboranes are often used to generate alkyl radicals for these reactions.
Major Products
Aziridine Derivatives: Formed from Diels-Alder reactions and nucleophilic additions
Enantio-Enriched Aziridines: Resulting from radical additions.
Aplicaciones Científicas De Investigación
Propyl 2H-azirine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential antiviral, antibacterial, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, including indoles, pyrroles, and oxazoles.
Materials Science: Due to its high reactivity, this compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of propyl 2H-azirine-3-carboxylate involves its high reactivity due to the ring strain of the azirine ring. This reactivity allows it to participate in various chemical transformations, including nucleophilic additions, cycloadditions, and radical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2H-azirine-3-carboxylate
- Ethyl 2H-azirine-3-carboxylate
- Benzyl 2H-azirine-3-carboxylate
Uniqueness
Propyl 2H-azirine-3-carboxylate is unique due to its specific alkyl chain, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
propyl 2H-azirine-3-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-2-3-9-6(8)5-4-7-5/h2-4H2,1H3 |
Clave InChI |
ULSDGAKHIJEABU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


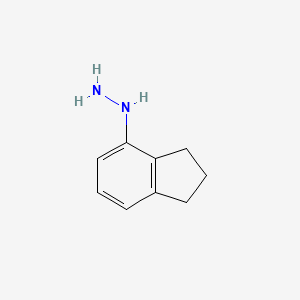
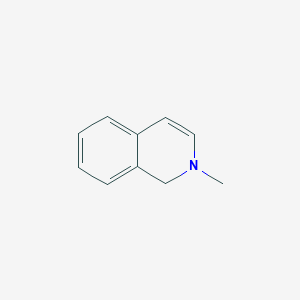

![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
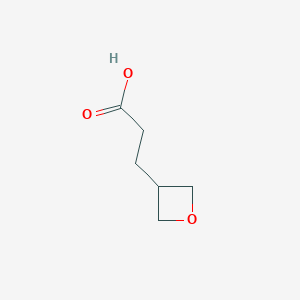
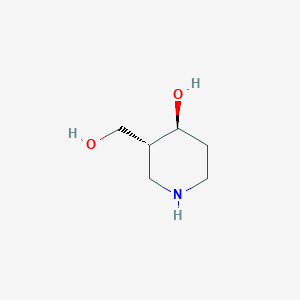
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
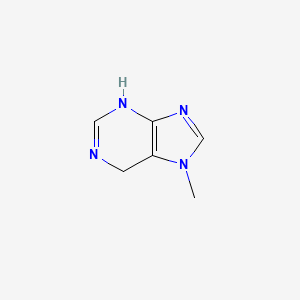
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
